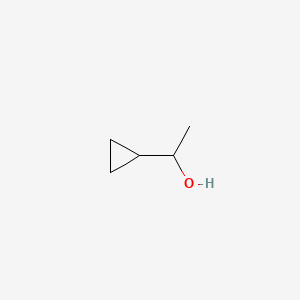

1-Cyclopropylethanol

Description

Contextual Significance of the Cyclopropyl (B3062369) Moiety in Organic Chemistry

The cyclopropyl group is the smallest possible cycloalkane, consisting of three carbon atoms arranged in a triangular ring. wikipedia.org This arrangement forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.mewikipedia.orgpearson.com This deviation results in substantial angle strain and torsional strain, estimated to be around 27.6-28 kcal/mol. utexas.edumasterorganicchemistry.com This inherent ring strain is a primary determinant of the moiety's unique chemical reactivity. fiveable.meutexas.edu

The bonding in cyclopropane (B1198618) is described by the Walsh or Coulson-Moffitt models, which involve "bent bonds" where the electron density is concentrated outside the direct line between the carbon nuclei. wikipedia.org This unusual bonding confers partial double-bond or π-character upon the cyclopropane ring, allowing it to engage in conjugation with adjacent π-systems like double bonds or aromatic rings. fiveable.meunl.ptstackexchange.com Consequently, the cyclopropyl group can act as an electron-donating group. unl.pt

In medicinal chemistry and drug design, the cyclopropyl group is a valuable structural motif. fiveable.meunl.pt It is often used as a bioisostere for other groups, such as vinyl or gem-dimethyl groups, to modulate a molecule's properties. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets by locking a molecule into a bioactive conformation, and optimize hydrophobic interactions. unl.ptrsc.org The conformational rigidity of the cyclopropyl ring can also lead to entropically more favorable binding to protein targets. rsc.org

Overview of Cyclopropyl Alcohols as Pivotal Synthetic Intermediates

Cyclopropyl alcohols, including 1-cyclopropylethanol, are valuable synthetic intermediates due to the combined reactivity of the alcohol group and the strained ring. acs.orgnih.gov They serve as precursors for a wide range of molecular scaffolds through several key types of transformations. acs.orgnih.gov

One of the most significant reaction pathways for cyclopropyl alcohols involves the rearrangement of cyclopropylcarbinyl cations. chemrxiv.orgresearchgate.netrsc.org The dehydration of a cyclopropylcarbinol, such as this compound, can generate a cyclopropylcarbinyl cation intermediate. chemrxiv.orgnih.gov These non-classical carbocations are highly prone to rapid ring-opening rearrangements to form more stable homoallylic or cyclobutyl systems. chemrxiv.orgresearchgate.netbeilstein-journals.org This reactivity has been harnessed in synthetic chemistry to achieve skeletal rearrangements and construct larger ring systems, finding application in the synthesis of complex natural products. rsc.org For instance, studies have shown that cyclopropylcarbinyl cations are stable intermediates that can be trapped by nucleophiles or undergo rearrangements, with the specific pathway depending on the substituents. chemrxiv.orgresearchgate.net

Furthermore, cyclopropanols themselves are versatile C3 building blocks. rsc.org Their ring-opening reactions are driven by the release of approximately 28 kcal/mol of ring strain and are facilitated by the electron-donating hydroxyl group. rsc.org These reactions can be initiated under various conditions to yield β-functionalized carbonyl compounds, cyclobutanones, and other valuable structures. rsc.org Chiral cyclopropyl alcohols are particularly important as they can undergo stereoretentive ring-opening reactions, providing access to complex chiral molecules. rsc.orgchemistryviews.org For example, recent research has demonstrated the catalytic asymmetric rearrangement of cyclopropylcarbinyl cations, generated from prochiral cyclopropylcarbinols, to produce chiral homoallylic sulfides with high enantioselectivity. nih.gov

Historical Development and Current Research Trajectories for this compound

The synthesis of cyclopropane rings dates back to the 19th century, with the first preparation achieved by August Freund in 1882. rsc.org Early methods for preparing cyclopropyl alcohols often involved multi-step sequences. For example, one known process involved the reaction of butadiene with dibromocarbene, followed by debromination and subsequent hydroboration-oxidation of the resulting vinylcyclopropane (B126155). google.com Another early method involved the reaction between lithium cyclopropylate and ethylene (B1197577) oxide. google.com A key precursor, cyclopropyl methyl ketone, can be reduced to this compound using reagents like lithium aluminum hydride. fu-berlin.de

Current research continues to explore and expand the synthetic utility of this compound. One area of investigation is its use as a nucleophilic "protected water" source. In a recent study, the base-catalyzed addition of this compound to styrene (B11656) derivatives, followed by an acidic workup, enabled the anti-Markovnikov hydration of the alkenes to produce β-aryl alcohols. scispace.com This method provides a complementary approach to traditional hydroboration/oxidation protocols. scispace.com

Another modern application involves its use in carbohydrate chemistry as a precursor for a protecting group. tandfonline.com Researchers have prepared R,S-1-cyclopropylethanol trichloroacetimidate (B1259523) from this compound. This reagent is then used to introduce the 1-cyclopropylethyl (CPE) ether as an acid-labile protecting group for hydroxyl functions in carbohydrate synthesis. tandfonline.com The CPE ether was found to be more readily cleaved under milder acidic conditions than the related cyclopropylmethyl (CPM) ether, demonstrating its practical advantages in the multistep synthesis of oligosaccharides. tandfonline.com Additionally, this compound and its derivatives are used in mechanistic studies, such as investigating hydrogen bonding patterns in self-assembling systems and exploring the kinetics of ring-opening reactions. researchgate.netresearchgate.net Recent studies have also utilized substituted 1-cyclopropylethanols in ring-opening/annulation reactions to synthesize thiophene (B33073) aldehydes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVKJZXOBFLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870767 | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-42-4 | |

| Record name | 1-Cyclopropylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methylcyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclopropylethanol and Its Functionalized Derivatives

Classical and Contemporary Approaches to 1-Cyclopropylethanol Synthesis

Established and modern synthetic routes to this compound primarily involve Grignard reactions, reduction of ketone precursors, and catalytic hydrogenation.

Grignard Reaction Protocols Utilizing Cyclopropylmagnesium Bromide and Acetaldehyde (B116499) Derivatives

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds. In the synthesis of this compound, cyclopropylmagnesium bromide is a key Grignard reagent. scientificlabs.co.uk This reagent is typically prepared from bromocyclopropane (B120050) and magnesium metal in an ether solvent. vaia.com The subsequent reaction with acetaldehyde, followed by an acidic workup, yields this compound. vaia.commissouri.edu The reaction is highly versatile and can be adapted for various acetaldehyde derivatives. For instance, the reaction of cyclopropylmagnesium bromide with 3-chloro-4-methylacetophenone in an anhydrous ether solvent is a known method. smolecule.com Similarly, it can be reacted with other complex aldehydes to produce functionalized this compound derivatives. googleapis.com It is crucial to maintain anhydrous conditions throughout the process, as Grignard reagents are highly sensitive to moisture. missouri.edu

Table 1: Grignard Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| Cyclopropylmagnesium bromide | Acetaldehyde | Diethyl ether | Anhydrous, acidic workup | This compound |

| Cyclopropylmagnesium bromide | 3-Chloro-4-methylacetophenone | Anhydrous ether | --- | 1-(3-Chloro-4-methylphenyl)-1-cyclopropylethanol |

This table summarizes the key components and conditions for the Grignard synthesis of this compound and a derivative.

Reduction of Ketone Precursors, including Methyl Cyclopropyl (B3062369) Ketone

The reduction of ketones presents another significant pathway to this compound. Methyl cyclopropyl ketone is a common precursor that can be reduced to the target alcohol. patsnap.com One effective method involves the use of potassium borohydride (B1222165) in a mixture of methanol (B129727) and water, which can achieve high yields and purity. patsnap.com For example, reacting methyl cyclopropyl ketone with potassium borohydride in methanol and water at room temperature for four hours has been reported to produce this compound with a purity of 99% and a yield of 99%. patsnap.com

Table 2: Reduction of Methyl Cyclopropyl Ketone

| Ketone Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Purity | Yield |

| Methyl cyclopropyl ketone | Potassium borohydride | Methanol/Water | Room Temperature | 4 hours | 99% | 99% |

| Methyl cyclopropyl ketone | Potassium borohydride | Methanol/Water | Room Temperature | 4 hours | 98.5% | 96.2% |

This interactive table details the conditions and outcomes for the reduction of methyl cyclopropyl ketone to this compound.

Catalytic Hydrogenation of Cyclopropylacetaldehyde Intermediates

Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes to alcohols. libretexts.org In this context, cyclopropylacetaldehyde serves as an intermediate which is then reduced to this compound. google.comwipo.int This reduction can be achieved through several methods, including the use of metal hydride complexes or catalytic hydrogenation. google.com The catalytic hydrogenation process typically employs catalysts such as Raney nickel, palladium on carbon, or platinum oxide under hydrogen pressure. google.comlibretexts.org The reaction is generally carried out in a solvent and the conditions can be optimized for catalyst type, catalyst loading, hydrogen pressure, and temperature to achieve high conversion rates. google.com For instance, using a palladium on carbon (Pd/C) catalyst at 5-10 wt% loading, under a hydrogen pressure of 3 atm and at a temperature of 25-40°C, can lead to a 90-95% yield of this compound.

Emerging Synthetic Strategies for Derivatization

Recent research has focused on developing new methods for the synthesis of functionalized derivatives of this compound, expanding its utility in organic synthesis.

Oxidation-Based Preparations from Precursor Compounds

Oxidation reactions can be employed to synthesize derivatives of this compound. For example, the hydroxyl group of this compound can be oxidized to form a ketone. smolecule.com Studies have shown that Co(III)-catalyzed oxidation of this compound can lead to the formation of the corresponding ketone in good yields. researchgate.net This method provides a route to cyclopropyl ketones, which are also valuable synthetic intermediates.

Solvolysis of 3-Cyclopropyl-2,3-Epoxypropionic Acid Esters

An indirect but effective route to this compound and its derivatives involves the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters. google.com This process first yields cyclopropylacetaldehyde intermediates through solvolysis in the presence of a base, followed by an acid treatment. google.comwipo.int The resulting cyclopropylacetaldehyde is then reduced to this compound. google.comwipo.int The solvolysis step is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures.

Mitsunobu-Type Reactions for Targeted Derivatization

The Mitsunobu reaction is a powerful and versatile method for the functionalization of primary and secondary alcohols, including this compound. wikipedia.orgthermofisher.com This reaction facilitates a dehydrative nucleophilic substitution, converting the hydroxyl group into a wide array of other functionalities with a predictable inversion of stereochemistry. wikipedia.orgthermofisher.com The process is renowned for its mild, neutral conditions, which are compatible with numerous functional groups. tcichemicals.com

The reaction is driven by a redox process involving a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism begins with the nucleophilic attack of the phosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. This intermediate deprotonates the nucleophile (e.g., a carboxylic acid or a nitrogen heterocycle). The alcohol, in this case, this compound, is then activated by forming a key oxyphosphonium salt, which is an excellent leaving group. tcichemicals.com Subsequent attack by the deprotonated nucleophile proceeds via an Sₙ2 pathway, resulting in the desired derivative with complete inversion of configuration at the stereocenter of the alcohol. wikipedia.orgthermofisher.com

This method is broadly applicable for creating C-O, C-N, and C-S bonds. For instance, reacting an alcohol with a suitable nitrogen-containing nucleophile, such as an imide or a heterocycle, under Mitsunobu conditions provides access to N-alkylated compounds. google.comgoogle.com The order of reagent addition can be crucial for success; typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at reduced temperatures. wikipedia.org

Table 1: Key Reagents and Roles in Mitsunobu-Type Reactions

| Reagent | Formula/Abbreviation | Role in Reaction |

| Secondary Alcohol | R-OH (e.g., this compound) | Substrate |

| Phosphine | PPh₃ (Triphenylphosphine) | Activates the alcohol, is oxidized |

| Azodicarboxylate | DEAD or DIAD | Oxidizing agent, is reduced |

| Nucleophile | Nu-H (e.g., Carboxylic Acid, Imide) | Replaces the hydroxyl group |

Chlorination Pathways to 1-Cyclopropyl Chloroethane (B1197429)

The direct conversion of this compound to 1-cyclopropyl chloroethane is a fundamental transformation that provides a versatile intermediate for further synthetic applications. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂). organic-chemistry.orglibretexts.org This reagent is highly effective for converting secondary alcohols into their corresponding alkyl chlorides. libretexts.orgopenstax.org

The reaction of this compound with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group than the hydroxide (B78521) ion. libretexts.org The mechanism of the subsequent substitution can vary. In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, when pyridine is added, it reacts with the intermediate to free the chloride ion, which then attacks from the backside in a classic Sₙ2 reaction, leading to inversion of configuration. masterorganicchemistry.com

In a documented procedure, this compound is treated with thionyl chloride at a controlled temperature to yield the desired 1-cyclopropyl chloroethane. The process involves the slow addition of thionyl chloride to the alcohol at 10°C, followed by a reaction period of several hours. After the reaction is complete, excess thionyl chloride and the HCl byproduct are removed under reduced pressure to afford the chlorinated product in high yield and purity. organic-chemistry.org

Table 2: Representative Conditions for Chlorination of this compound

| Parameter | Value/Condition | Reference |

| Reagent | Thionyl Chloride (SOCl₂) | organic-chemistry.org |

| Substrate | This compound | organic-chemistry.org |

| Temperature | 10°C | organic-chemistry.org |

| Reaction Time | 4 hours | organic-chemistry.org |

| Workup | Removal of excess SOCl₂ and HCl under reduced pressure, water wash, drying with anhydrous sodium sulfate. | organic-chemistry.org |

| Yield | High | organic-chemistry.org |

Stereoselective Synthesis of Chiral Cyclopropyl Alcohols

The creation of chiral cyclopropyl alcohols with high levels of stereocontrol is a significant challenge in synthetic chemistry. The rigid, strained nature of the cyclopropane (B1198618) ring makes these motifs valuable in medicinal chemistry and natural product synthesis. nih.gov Consequently, robust strategies for their enantioselective and diastereoselective formation have been developed.

Strategies for Enantioselective and Diastereoselective Formation

A primary strategy for the stereoselective synthesis of chiral cyclopropyl alcohols involves a two-stage process: an initial enantioselective carbon-carbon bond formation followed by a diastereoselective cyclopropanation. unl.ptnih.gov This approach circumvents the challenges associated with the direct enantioselective cyclopropanation of unfunctionalized olefins. nih.gov

One powerful method involves the catalytic asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde. unl.pt This step, often catalyzed by a chiral amino alcohol ligand such as (-)-MIB (morpholinoisoborneol), generates a chiral allylic zinc alkoxide intermediate with high enantiomeric excess (ee). nih.govunl.pt The hydroxyl group of the resulting allylic alcohol then directs a subsequent diastereoselective cyclopropanation, for example, a Simmons-Smith type reaction using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). unl.pt The pre-existing stereocenter in the allylic alcohol effectively controls the facial selectivity of the methylene (B1212753) transfer, leading to the formation of the cyclopropyl alcohol with a high diastereomeric ratio (dr). nih.gov

Alternative strategies include the enantioselective vinylation of aldehydes to generate the key allylic alcohol intermediate, which is then subjected to a similar directed cyclopropanation. nih.gov These methods allow for the creation of cyclopropyl alcohols with multiple contiguous stereocenters from simple achiral starting materials. unl.pt

Tandem Reaction Sequences for Enhanced Stereocontrol

To maximize efficiency and stereocontrol, tandem or one-pot reaction sequences have been developed for the synthesis of chiral cyclopropyl alcohols. unl.ptnih.gov These sequences combine the initial enantioselective bond-forming event and the subsequent diastereoselective cyclopropanation into a single operation, avoiding the isolation and purification of the intermediate allylic alcohol. wikipedia.org This approach is not only more atom- and step-economical but also often leads to higher yields and stereoselectivities by minimizing the handling of potentially sensitive intermediates. wikipedia.org

A well-established tandem procedure begins with the catalytic asymmetric addition of an alkylzinc or vinylzinc reagent to an aldehyde or enal, mediated by a chiral catalyst like (-)-MIB. nih.govorgsyn.org After the formation of the enantioenriched allylic zinc alkoxide, the cyclopropanating agent (e.g., diiodomethane or iodoform) is added directly to the reaction mixture. nih.govunl.pt The in-situ-generated zinc alkoxide directs the cyclopropanation with high diastereoselectivity. nih.gov

These one-pot methods have proven highly effective, generating a diverse array of substituted cyclopropyl alcohols with excellent enantioselectivities (often 88-99% ee) and diastereomeric ratios (typically >19:1 dr). nih.govorgsyn.org The strategy can be adapted to produce different stereoisomers; for example, direct cyclopropanation of the zinc alkoxide typically yields the syn-cyclopropyl alcohol, whereas in-situ protection of the alkoxide as a silyl (B83357) ether can reverse the diastereoselectivity to favor the anti-product. nih.gov

Table 3: Example of a Tandem Asymmetric Vinylation/Cyclopropanation

| Step | Description | Key Reagents/Catalyst | Stereochemical Outcome |

| 1 | Asymmetric vinylation of an aldehyde | (Z)-vinylzinc, (-)-MIB catalyst | Generates an enantioenriched (Z)-allylic zinc alkoxide |

| 2 | In-situ diastereoselective cyclopropanation | Et₂Zn, CH₂I₂ | Forms syn-cis-disubstituted cyclopropyl alcohol with high dr and ee |

Analysis of Stereochemical Outcomes in Diverse Synthetic Pathways (e.g., Oxidation vs. Grignard)

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic pathway. A comparison between a Grignard reaction and an enantioselective oxidation highlights the different approaches to achieving stereocontrol.

Grignard Reaction: The synthesis of this compound can be readily achieved via the addition of a cyclopropylmagnesium bromide Grignard reagent to acetaldehyde, or conversely, by adding methylmagnesium bromide to cyclopropyl methyl ketone. clockss.org In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the nucleophilic attack on the prochiral carbonyl carbon occurs from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of this compound. masterorganicchemistry.comnih.gov This pathway is synthetically straightforward for producing the alcohol but offers no inherent stereocontrol.

Enantioselective Oxidation (Kinetic Resolution): An alternative approach to obtain enantioenriched this compound is through the kinetic resolution of the racemic alcohol. This method relies on the selective reaction of one enantiomer over the other in the presence of a chiral catalyst. A palladium-catalyzed aerobic oxidation provides an effective example of this strategy. unipd.it In this process, racemic this compound is exposed to an oxidant (such as O₂) in the presence of a chiral palladium complex, for instance, one coordinated with (-)-sparteine. unipd.it The chiral catalyst preferentially oxidizes one enantiomer (e.g., the (R)-enantiomer) to the corresponding ketone (cyclopropyl methyl ketone) at a faster rate than the other enantiomer. As the reaction proceeds, the unreacted alcohol becomes progressively enriched in the less reactive enantiomer (e.g., the (S)-enantiomer). This method allows for the isolation of highly enantioenriched this compound, although the theoretical maximum yield for the resolved alcohol is 50%. unipd.itresearchgate.net

The key difference lies in the approach: the Grignard synthesis builds the racemic scaffold, while kinetic resolution selectively removes one enantiomer from a pre-existing racemic mixture to leave the other behind in an optically pure form.

Table 4: Comparison of Stereochemical Outcomes

| Synthetic Pathway | Starting Materials | Key Reagents/Catalyst | Stereochemical Outcome of this compound |

| Grignard Reaction | Cyclopropyl methyl ketone, CH₃MgBr | None (achiral) | Racemic mixture ((R)- and (S)-enantiomers) |

| Kinetic Resolution | Racemic this compound | Pd(II) complex, (-)-sparteine, O₂ | Enantioenriched (e.g., (S)-enantiomer) |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylethanol

Oxidative Transformations of 1-Cyclopropylethanol

The oxidation of this compound provides a synthetic route to cyclopropylacetaldehyde. This transformation can be accomplished using various oxidizing agents under controlled conditions. For instance, reagents such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO3) are effective for this conversion under mild conditions. One documented method involves the use of PCC in dichloromethane (B109758) to yield cyclopropylacetaldehyde. Another approach to producing cyclopropylacetaldehyde begins with the solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester in the presence of a base, followed by acid treatment. google.com The resulting cyclopropylacetaldehyde can then be used in further synthetic applications. google.com

Enzymatic pathways also facilitate the oxidation of this compound. Enzymes like alcohol dehydrogenase can catalyze the conversion of this compound to cyclopropylacetaldehyde, which is a significant reaction in certain metabolic pathways.

A summary of reagents for the oxidation of this compound is presented in the table below.

| Oxidizing Agent | Solvent | Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild conditions |

| Chromium Trioxide (CrO3) | Not specified | Mild conditions |

| Alcohol Dehydrogenase | Biological system | Metabolic pathways |

Reductive Pathways Involving this compound

The reduction of this compound is not a direct pathway to cyclopropylmethanol (B32771). Instead, cyclopropylmethanol is typically synthesized through the reduction of cyclopropyl (B3062369) ketones or cyclopropanecarboxylic acid. nbinno.com For example, cyclopropylmethanol can be prepared by reducing cyclopropanecarboxylic acid with lithium aluminum hydride (LiAlH4). Similarly, the reduction of cyclopropyl methyl ketone, a related compound, using potassium borohydride (B1222165) in a methanol (B129727)/water mixture yields this compound.

Conversely, the reduction of cyclopropylacetaldehyde, the oxidation product of this compound, can lead to the formation of cyclopropylethanol. google.com This reduction can be achieved using metal hydride complexes, catalytic hydrogenation, or by reaction with a secondary alcohol in the presence of an aluminum alkoxide. google.com

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of alcohols can be replaced by a halogen through reaction with phosphorus trihalides, such as phosphorus tribromide (PBr3). masterorganicchemistry.comchemguide.co.uk This reaction typically proceeds with an inversion of configuration at the carbon atom. masterorganicchemistry.com The alcohol's oxygen atom attacks the phosphorus of PBr3, displacing a bromide ion. This converts the hydroxyl group into a good leaving group. masterorganicchemistry.com The displaced bromide ion then attacks the carbon atom in an S_N2 fashion, resulting in the formation of an alkyl bromide. masterorganicchemistry.com While this reaction is general for many alcohols, its specific application to this compound to form the corresponding halide is a standard transformation. scribd.comdokumen.pub The reaction of cyclopropanemethanol with PBr3 at low temperatures has been shown to produce cyclopropylmethyl bromide, though it can be contaminated with rearranged byproducts like cyclobutyl bromide and bromobutene. google.comgoogle.com

| Reagent | Product | Mechanism | Stereochemistry |

| Phosphorus Tribromide (PBr3) | Alkyl Bromide | S_N2 | Inversion of configuration |

The reaction of alcohols with thionyl chloride (SOCl2) is a common method for synthesizing alkyl chlorides. libretexts.org The mechanism of this reaction can be complex and is influenced by the reaction conditions. wikipedia.orgmasterorganicchemistry.com In the absence of a base like pyridine (B92270), the reaction often proceeds through an S_Ni (substitution nucleophilic internal) mechanism, which results in retention of configuration. wikipedia.orgmasterorganicchemistry.com This involves the formation of an alkyl chloro sulfite (B76179) intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. libretexts.orgwikipedia.org

However, when pyridine is added, the mechanism shifts to a standard S_N2 reaction, leading to an inversion of configuration. wikipedia.orgmasterorganicchemistry.com Pyridine reacts with the intermediate alkyl chloro sulfite, displacing the chloride, which then attacks the carbon from the rear. wikipedia.orgmasterorganicchemistry.com

In the case of cyclopropyl-substituted alcohols like this compound, the reaction with thionyl chloride can be further complicated by rearrangements. bch.rotubitak.gov.tr The formation of carbocationic intermediates, even as part of an intimate ion pair in the S_Ni mechanism, can lead to the opening of the strained cyclopropane (B1198618) ring. bch.rostackexchange.com For example, the reaction of a cyclopropyl alcohol with SOCl2 can yield both the expected alkyl chloride and a rearranged chloride product where the cyclopropane ring has opened. bch.ro The formation of these rearranged products can be rationalized through an ionic mechanism involving the opening of the cyclopropane ring in an initial rearrangement. bch.ro The stability of the resulting carbocation influences the product distribution. tubitak.gov.tr

| Reagent | Conditions | Predominant Mechanism | Stereochemical Outcome | Potential Side Reaction |

| Thionyl Chloride (SOCl2) | Neat | S_Ni | Retention | Rearrangement |

| Thionyl Chloride (SOCl2) | With Pyridine | S_N2 | Inversion | Rearrangement |

Halogenation Reactions with Phosphorus Trihalides

Dehydration and Rearrangement Phenomena

The study of this compound's reactivity, particularly its behavior under dehydration and rearrangement conditions, provides significant insights into the interplay between strained ring systems and adjacent reactive centers.

The dehydration of this compound can lead to a mixture of products, with the distribution being highly dependent on the reaction conditions, such as the catalyst and temperature.

Under acid-catalyzed conditions , specifically with sulfuric acid, the dehydration of this compound primarily yields vinylcyclopropane (B126155) and 2-methyltetrahydrofuran (B130290). researchgate.netresearchgate.net Smaller quantities of cyclopentene (B43876) and 1,4-pentadiene (B1346968) are also observed. researchgate.netresearchgate.net The formation of these products suggests the involvement of competing reaction pathways, including direct elimination and rearrangement.

In contrast, thermal decomposition (pyrolysis) of derivatives of this compound, such as 1-cyclopropylethyl acetate (B1210297), favors the formation of cyclopentene, with vinylcyclopropane and 1,4-pentadiene as minor products. researchgate.netresearchgate.net The pyrolysis of 1-cyclopropylethyl S-methyl xanthate, on the other hand, almost exclusively produces vinylcyclopropane, with only a trace amount of 1,4-pentadiene. researchgate.netacs.org This method is considered a cleaner route to vinylcyclopropane. acs.org

A summary of the product distribution from the dehydration and pyrolysis of this compound and its derivatives is presented in the table below.

| Precursor | Reaction Condition | Major Product(s) | Minor Product(s) |

| This compound | Sulfuric acid-catalyzed dehydration | Vinylcyclopropane, 2-Methyltetrahydrofuran | Cyclopentene, 1,4-Pentadiene |

| 1-Cyclopropylethyl acetate | Pyrolysis | Cyclopentene | Vinylcyclopropane, 1,4-Pentadiene |

| 1-Cyclopropylethyl S-methyl xanthate | Pyrolysis | Vinylcyclopropane | 1,4-Pentadiene (trace) |

This table summarizes the products formed from the dehydration and pyrolysis reactions of this compound and its derivatives, based on findings from referenced studies. researchgate.netresearchgate.netacs.org

The mechanisms governing the formation of the observed products from this compound are distinct for thermal and acid-catalyzed pathways.

Acid-Catalyzed Rearrangement: The dehydration of this compound in the presence of a strong acid like sulfuric acid proceeds through an E1 or E2 mechanism. libretexts.org For this secondary alcohol, protonation of the hydroxyl group forms a good leaving group (water), which departs to form a secondary carbocation. libretexts.org This carbocation can then undergo several competing reactions:

Direct Elimination: Loss of a proton from an adjacent carbon results in the formation of vinylcyclopropane. researchgate.net

Rearrangement: The highly strained cyclopropyl ring can undergo ring-opening to form a more stable carbocation, which then leads to rearranged products like cyclopentene and 1,4-pentadiene. researchgate.netresearchgate.net The formation of 2-methyltetrahydrofuran involves an intramolecular cyclization pathway. researchgate.netresearchgate.net

Thermal Rearrangement (Pyrolysis): The pyrolysis of 1-cyclopropylethyl acetate is believed to proceed through a cyclic transition state, a mechanism typical for ester pyrolysis (Chugaev elimination). acs.orgacs.org This process favors the formation of cyclopentene, suggesting a rearrangement is inherent to the thermal decomposition pathway. researchgate.net The pyrolysis of the corresponding xanthate ester, however, provides a more direct elimination to vinylcyclopropane. acs.org The vinylcyclopropane itself can then undergo thermal rearrangement to cyclopentene at higher temperatures. wikipedia.orgacs.org

The Cloke-Wilson rearrangement is a significant reaction in the chemistry of cyclopropane derivatives, particularly those containing a carbonyl or imine group adjacent to the ring. nih.govrsc.org This rearrangement involves the ring expansion of a cyclopropyl ketone or imine to a dihydrofuran or dihydropyrrole, respectively, typically under thermal or acid-catalyzed conditions. nih.govrsc.org

The reaction was first described by Cloke in 1929 for the conversion of cyclopropyl-substituted ketones to dihydropyrroles and later by Wilson in 1947 for the synthesis of dihydrofuran from cyclopropyl carboxaldehyde. rsc.org The mechanism of the uncatalyzed reaction requires harsh conditions, but it can be facilitated by various catalysts, including transition metals, photoredox catalysts, organocatalysts, acids, and nucleophiles. nih.gov

The nucleophile-catalyzed Cloke-Wilson rearrangement, for instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds through the formation of a zwitterionic intermediate. nih.govacs.org This intermediate is formed by the nucleophilic opening of the cyclopropane ring, followed by a ring-closing step to yield the five-membered heterocyclic product. acs.org The regioselectivity of the initial ring-opening is influenced by the substituents on the cyclopropane ring. acs.org While not a direct reaction of this compound itself, the Cloke-Wilson rearrangement is a key example of the reactivity of the cyclopropane ring system present in its derivatives, illustrating the propensity for ring-opening and rearrangement to form five-membered rings. rsc.org

Detailed Mechanisms of Thermal and Acid-Catalyzed Rearrangements

Addition Reactions and Protecting Group Chemistry

Beyond rearrangement and elimination reactions, this compound and its derivatives participate in important addition reactions and have found utility in protecting group strategies.

A significant application of this compound is in the base-catalyzed anti-Markovnikov hydration of styrene (B11656) derivatives. nsf.govresearchgate.netresearcher.life This method provides a valuable route to β-aryl alcohols, which are important structural motifs in many bioactive compounds and synthetic intermediates. nsf.gov

The process involves the addition of this compound to a styrene derivative in the presence of a strong base, such as an organic superbase (e.g., a phosphazene) or an inorganic base with a crown ether (e.g., KO-t-Bu with 18-crown-6). nsf.govresearchgate.net This is followed by an acidic workup to hydrolyze the resulting ether and yield the desired terminal alcohol. nsf.govresearchgate.net This protocol is effective for a wide range of styrene derivatives, including those that are electron-deficient or sterically hindered, which are often challenging substrates for traditional hydroboration-oxidation methods. nsf.gov The use of this compound was found to be superior to other alcohols like tert-butanol, leading to higher yields of the addition product. nsf.gov

The reaction proceeds via the formation of a 1-methyl 1'-cyclopropylmethyl (MCPM) ether intermediate, which is then hydrolyzed. nsf.gov This two-step sequence effectively achieves the anti-Markovnikov hydration of the styrene.

The 1-methyl 1'-cyclopropylmethyl (MCPM) group, derived from this compound, has been developed as an acid-labile protecting group for alcohols, particularly in the context of oligosaccharide synthesis. nsf.govresearchgate.net

Synthesis: The MCPM ether can be synthesized by the Lewis acid-catalyzed reaction of an alcohol with the trichloroacetimidate (B1259523) derivative of this compound. researchgate.net Alternatively, as seen in the anti-Markovnikov hydration of styrenes, it can be formed through the base-catalyzed addition of this compound to an alkene. nsf.gov

Regioselective Ring Opening of Cyclopropylmethylidene Moieties for 1-Cyclopropylethyl (CPE) Ether Formation

The regioselective opening of cyclopropylmethylidene (CPMD) acetals presents a valuable method for the formation of 1-cyclopropylethyl (CPE) ethers, particularly within the context of carbohydrate chemistry. tandfonline.comresearcher.life Research has demonstrated that the 4,6-O-cyclopropylmethylidene moiety in a methyl α-glucoside derivative can be selectively opened. tandfonline.com This process yields a 1-cyclopropylethyl (CPE) ether at the C4 position and a free hydroxyl group at the C6 position. tandfonline.com

The reaction is mechanistically driven by the coordination of a Lewis acid, such as trimethylaluminum, to the more sterically accessible C6 oxygen of the CPMD moiety. tandfonline.com This coordination facilitates the ring opening of the acetal (B89532), generating an intermediate oxocarbenium ion at C4. tandfonline.com Subsequent intramolecular transfer of a methyl group from the aluminate complex to the oxocarbenium ion results in the formation of the C4-O-CPE ether. tandfonline.com

This regioselectivity is a key feature of the reaction, allowing for the differential protection of hydroxyl groups within a single molecule. The resulting 1-CPE ether has been identified as an acid-labile protecting group, readily cleaved under mild acidic conditions, such as 10% trifluoroacetic acid in dichloromethane. tandfonline.com The utility of this protecting group strategy has been showcased in the efficient synthesis of complex oligosaccharides. tandfonline.com

Cyclopropane Ring-Opening Reactions

The inherent ring strain of the cyclopropyl group in this compound and related structures makes it susceptible to ring-opening reactions, often catalyzed by transition metals or promoted by acid. rsc.orgrsc.orgnih.gov These reactions are of significant interest in synthetic organic chemistry as they provide pathways to a variety of functionalized acyclic molecules. rsc.orgresearcher.life

Transition Metal-Catalyzed Ring-Opening Additions

Transition metal catalysts are effective in promoting the ring-opening of cyclopropyl carbinols and their derivatives. uoguelph.capku.edu.cnrsc.org These reactions often proceed through the formation of metallacyclic intermediates, leading to a variety of products depending on the catalyst and reaction conditions. pku.edu.cn For instance, palladium and rhodium catalysts have been extensively used to facilitate the cycloaddition reactions of vinylcyclopropanes, which involve the cleavage of a C-C bond in the cyclopropane ring. nih.gov

In the context of this compound derivatives, transition metal-catalyzed reactions can lead to ring-opened products through various mechanisms. For example, the reaction of cyclopropyl carbinols with a chiral N-triflyl phosphoramide (B1221513) catalyst can generate cyclopropylcarbinyl cations, which then undergo ring-opening to form chiral homoallylic sulfides. nih.gov Similarly, iron-catalyzed stereospecific intramolecular Friedel–Crafts-type reactions of fluoroalkyl cyclopropyl carbinols proceed via a non-classical cyclopropyl-carbinyl cation intermediate that undergoes ring scission. researchgate.net

The regioselectivity of the ring-opening is a critical aspect of these transformations and is influenced by factors such as the stability of the resulting radical or cationic intermediates. ucl.ac.uk The choice of transition metal and ligands plays a crucial role in controlling the reaction pathway and the structure of the final products. pku.edu.cn

Table 1: Examples of Transition Metal-Catalyzed Ring-Opening Reactions

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Chiral N-triflyl phosphoramide | Cyclopropyl carbinols | Chiral homoallylic sulfides | nih.gov |

| Iron catalyst | Fluoroalkyl cyclopropyl carbinols | Dihydro-1H-indenols | researchgate.net |

| Palladium(0) | Vinyl 1,1-diacylcyclopropanes | Benzannulated 6,5-spiroketals | nih.gov |

| Rhodium(I) | Vinylcyclopropanes | Cyclohexenones | pku.edu.cn |

Carbocation Chemistry and Molecular Rearrangements

The chemistry of this compound is intrinsically linked to the formation and subsequent reactions of carbocation intermediates. The high degree of p-character in the C-C bonds of the cyclopropane ring allows it to effectively stabilize an adjacent positive charge, leading to the formation of a relatively stable cyclopropyl-stabilized carbocation. wikipedia.orgquora.com

Role of Cyclopropyl-Stabilized Carbocation Intermediates

The 1-cyclopropylethyl cation, a secondary carbocation, is notably more stable than the corresponding cyclopropylmethyl cation. tandfonline.com This enhanced stability is attributed to the electron-donating nature of the cyclopropyl group through hyperconjugation, where the strained C-C sigma bonds of the ring overlap with the vacant p-orbital of the carbocationic center. wikipedia.orgquora.com This delocalization of electron density, often referred to as "dancing resonance," helps to disperse the positive charge and lower the energy of the intermediate. quora.com

The formation of these stabilized carbocations is a key step in many reactions involving this compound and its derivatives. For example, in the solvolysis of cyclopropylcarbinyl systems, the reaction proceeds through the formation of a cyclopropylcarbinyl cation, which can then be trapped by a nucleophile or undergo rearrangement. d-nb.infobeilstein-journals.org The stability of this intermediate influences the reaction rate and the distribution of products. numberanalytics.com In the base-catalyzed anti-Markovnikov hydration of styrenes using this compound, the reaction mechanism involves the formation of a cyclopropyl-stabilized carbocation which is subsequently hydrolyzed. researchgate.net

Interconversion Dynamics of Cyclopropylcarbinyl, Cyclobutyl, and Allylcarbinyl Carbonium Ion Skeletons

The cyclopropylcarbinyl cation is not a static species but exists in a dynamic equilibrium with other cationic structures, most notably the cyclobutyl and homoallyl (or allylcarbinyl) cations. researchgate.netcaltech.edudntb.gov.ua This complex relationship was first elucidated by Roberts and coworkers, who observed that solvolysis of both cyclopropylcarbinyl and cyclobutyl derivatives led to the same mixture of alcohol products, indicating a common cationic intermediate. nih.govnih.gov

The interconversion between these cationic skeletons is a facile process and is highly dependent on the substitution pattern and the reaction conditions. chemrxiv.orgchemrxiv.org The cyclopropylcarbinyl cation can rearrange to the cyclobutyl cation via migration of a cyclopropane ring bond. d-nb.infobeilstein-journals.org Furthermore, ring-opening of the cyclopropylcarbinyl cation can lead to the formation of the thermodynamically more stable homoallylic cation. chemrxiv.org

Theoretical and experimental studies have shown that the potential energy surface connecting these C4H7+ isomers is relatively flat, with small energy barriers separating the different minima. researchgate.net For the unsubstituted system, the bicyclobutonium ion has been proposed as a key intermediate or transition state in the interconversion of the cyclopropylcarbinyl and cyclobutyl cations. researchgate.netnih.gov The presence of substituents can significantly influence the relative stabilities of these cations and the barriers for their interconversion, thus dictating the final product distribution. chemrxiv.org For instance, electron-donating substituents on the cyclopropyl ring can further stabilize the cyclopropylcarbinyl cation, potentially disfavoring rearrangement. chemrxiv.org

Table 2: Key Cationic Intermediates in the Rearrangement of the C4H7+ System

| Cationic Species | Key Structural Feature | Role in Rearrangement |

| Cyclopropylcarbinyl Cation | Positive charge adjacent to a cyclopropane ring | Initial intermediate from this compound derivatives |

| Cyclobutyl Cation | Four-membered ring with a positive charge | Formed via rearrangement of the cyclopropylcarbinyl cation |

| Homoallyl (Allylcarbinyl) Cation | Allylic cation with a methylene (B1212753) group spacer | Formed via ring-opening of the cyclopropylcarbinyl cation |

| Bicyclobutonium Cation | Non-classical bridged ion | Proposed intermediate/transition state in interconversions |

Computational and Theoretical Studies on 1 Cyclopropylethanol Systems

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and properties of molecules, providing a fundamental understanding of their chemical behavior. wikipedia.org

Density Functional Theory (DFT) is a robust computational method for predicting the stability and reactivity of molecules. pmf.unsa.ba By calculating various electronic properties and descriptors, researchers can evaluate the thermodynamic and kinetic stability of different chemical structures. pmf.unsa.bamdpi.com This approach is based on the principle that the ground-state properties of a molecule are uniquely determined by its electron density. mdpi.com

Key parameters derived from DFT calculations to predict stability include:

Total Energy (E): Lower total energy generally corresponds to a more stable molecule. pmf.unsa.ba

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. researchgate.net

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to changes in its electron distribution. Stable systems are typically characterized by high chemical hardness values. pmf.unsa.ba

Electronic Chemical Potential (μ) and Electrophilicity (ω): These descriptors help in understanding the reactivity of a molecule, with lower electrophilicity often associated with more stable, nucleophilic species. pmf.unsa.ba

While specific DFT studies predicting the stability of a wide range of 1-Cyclopropylethanol derivatives are not extensively detailed in available literature, the methodology has been successfully applied to other classes of compounds. For instance, DFT calculations have been used to assess the reactivity and stability of various coumarin (B35378) and quinoline-4-one derivatives, demonstrating the utility of this approach for such predictions. pmf.unsa.baresearchgate.net This theoretical framework provides a powerful tool for the in silico design and evaluation of novel this compound derivatives with desired stability profiles.

Computational chemistry offers a detailed view of chemical reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. smu.edu This analysis involves locating stationary points, such as minima (reactants, products, intermediates) and first-order saddle points (transition states). The Intrinsic Reaction Coordinate (IRC) is then calculated to delineate the lowest-energy path connecting these points, providing a step-by-step description of the reaction. smu.edu

A key reaction involving this compound is its photochemically induced conversion to 1-cyano-4-pentanone, which proceeds via a radical-promoted ring-opening of the cyclopropane (B1198618) moiety. acs.org This confirms the formation of a radical at the hydroxyl-substituted carbon. The mechanism of such a reaction, including the structure of the transition state for the cyclopropane ring-opening, is amenable to computational analysis.

Furthermore, reactions involving related structures, such as the vinylcyclopropane (B126155) rearrangement, have been investigated through computational methods. wikipedia.org These studies have identified transition states with significant diradical character and have shown how substituents can influence the reaction pathway by destabilizing certain stereochemical scrambling routes. wikipedia.org The analysis of reaction pathways can be further refined by partitioning the mechanism into distinct phases, such as reactant preparation, the chemical transformation at the transition state, and product adjustment, allowing for a highly detailed understanding of the bond-breaking and bond-forming processes. smu.edu

Hydrogen Atom Transfer (HAT) is a fundamental reaction step in many chemical and biological processes, involving the homolytic cleavage of a C-H bond. udg.eduresearchgate.net The inherent challenge in HAT-based functionalization is achieving selectivity, as most organic molecules possess multiple C-H bonds with similar properties. udg.edu Theoretical and computational studies are crucial for understanding and predicting the factors that govern HAT selectivity.

These factors include:

Bond Dissociation Enthalpies (BDEs): HAT is generally favored from weaker C-H bonds.

Electronic Effects: The presence of heteroatoms like oxygen can activate adjacent C-H bonds, making them more susceptible to HAT. udg.edu

Steric and Stereoelectronic Effects: The accessibility of the C-H bond and orbital overlap considerations can significantly influence reactivity. udg.eduresearchgate.net

A notable example for this compound is its reaction in a photochemical protocol with TsCN and Ph₂C=O, which results in selective cyanation at the carbon center adjacent to the hydroxyl group. acs.org This transformation proceeds through the selective abstraction of the tertiary hydrogen atom, demonstrating a clear case of HAT selectivity. Theoretical models, such as Marcus theory, have been successfully applied to describe HAT reactivity, correlating reaction rates with free energies and intrinsic barriers rather than just bond enthalpies. nih.gov These computational approaches allow for the rationalization of observed selectivities and the prediction of outcomes in new systems, guiding the development of synthetic methodologies. udg.educhemrxiv.org

Computational Analysis of Reaction Transition States and Pathways

Development and Validation of Computational Models for Molecular Association

The molecular association of this compound, primarily through hydrogen bonding (O-H···O), has been a subject of significant research interest. acs.orgresearchgate.net Computational models are crucial tools for elucidating the complex self-assembling phenomena in the liquid phase. The development and validation of these models follow a synergistic approach, combining theoretical calculations with robust experimental data. researchgate.net

Development of Computational Models:

Computational studies on this compound and related cyclic alcohols often employ molecular dynamics (MD) simulations. researchgate.net These models are built to simulate the interactions of molecules in the liquid state, providing insight into the formation, size, and morphology of supramolecular clusters. The primary goal is to understand how steric hindrance, offered by the cyclopropyl (B3062369) group, affects the self-organization of molecules compared to other aliphatic or aromatic substituents. acs.orgresearchgate.net

Research has focused on comparing this compound with other alcohols to isolate the impact of the substituent's size and nature on self-assembly. researchgate.net In a comparative study, this compound was analyzed alongside 3-methyl-2-butanol, 1-cyclopentylethanol, and 1-cyclohexylethanol. researchgate.net Findings from experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy and calorimetry provide key parameters for developing and refining these computational models. For instance, the glass transition temperature (Tg) and the width of the OH-stretching band in infrared spectra offer insights into the strength and diversity of hydrogen bonds, which are fundamental parameters for any accurate computational model. researchgate.net

| Compound | Molar Mass (g mol⁻¹) | Glass Transition Temperature (Tg) (K) | FWHM of γ/δ OH band at 293 K (cm⁻¹) | FWHM of γ/δ OH band at Tg (cm⁻¹) |

|---|---|---|---|---|

| 3-Methyl-2-butanol | 88 | 137 | 228 | 208 |

| This compound | 86 | 156 | 237 | 212 |

| 1-Cyclopentylethanol | 114 | 164 | 233 | 210 |

| 1-Cyclohexylethanol | 128 | 186 | 225 | 208 |

Validation of Computational Models:

The validation of a computational model is the process of determining if it is an accurate representation of the real-world system. This is achieved by comparing the model's predictions against experimental results. researchgate.net For this compound, molecular dynamics simulations are validated against experimental data from X-ray diffraction (XRD) and broadband dielectric spectroscopy (BDS). researchgate.netresearchgate.net

X-ray Diffraction (XRD): XRD experiments provide structure factors, S(k), which describe the average correlation lengths between molecules. A validated computational model must be able to reproduce these experimental diffraction patterns, confirming that the simulated arrangement of molecules accurately reflects the real liquid structure. researchgate.netresearchgate.net

Broadband Dielectric Spectroscopy (BDS): BDS measures the dielectric properties of the material, from which the Kirkwood correlation factor (gk) can be calculated. The gk factor provides information on the orientation and correlation of molecular dipoles, indicating whether the hydrogen-bonded clusters are predominantly chain-like (gk > 1) or ring-like (gk < 1). researchgate.net A successful computational model must predict gk values that are consistent with those derived from BDS experiments. researchgate.netresearchgate.net

The validation workflow ensures that the computational models are not just theoretical constructs but are grounded in and confirmed by physical reality.

| Computational Prediction / Output | Experimental Data for Validation | Physical Property Validated |

|---|---|---|

| Simulated X-ray Diffraction Pattern (Structure Factor S(k)) | Experimental XRD Data | Intermolecular structure and packing on a medium-range scale. researchgate.net |

| Calculated Kirkwood Correlation Factor (gk) | Experimental BDS Data (Static Permittivity, Density) | Long-range dipole correlations and H-bond network morphology (chain vs. ring structures). researchgate.net |

| Simulated Infrared Spectrum (OH-stretching region) | Experimental FTIR Data | Strength and distribution of intermolecular hydrogen bonds. researchgate.net |

Through this iterative process of development and validation, computational models become powerful tools for predicting the behavior of this compound systems and understanding the fundamental principles that govern its molecular self-organization.

Applications of 1 Cyclopropylethanol in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Organic Molecules

1-Cyclopropylethanol serves as a key building block in the construction of more complex organic molecules. myskinrecipes.comsmolecule.com Its value stems from the combination of a reactive secondary alcohol group and a strained cyclopropyl (B3062369) moiety. cymitquimica.com This structure allows it to participate in a wide array of chemical transformations, making it an essential starting material for creating intricate molecular architectures in chemical research and for the production of specialty chemicals. myskinrecipes.comevitachem.com The cyclopropyl group, in particular, imparts unique chemical properties that are leveraged in targeted synthetic pathways. cymitquimica.com

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to its role as a critical intermediate in the synthesis of pharmaceutical and agrochemical compounds. evitachem.comgoogle.com Its structural motif is incorporated into various biologically active molecules. For instance, it is a precursor in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which is a key intermediate for cycloconazole, a high-efficiency and low-toxicity triazole fungicide. patsnap.com The compound's ability to be transformed into other reactive intermediates, such as 1-cyclopropyl chloroethane (B1197429), further broadens its applicability in multi-step syntheses of fine chemicals for these industries. patsnap.com

Design and Implementation of Protecting Group Strategies

In the synthesis of complex, highly functionalized molecules like oligosaccharides, the strategic use of protecting groups is essential to mask reactive functional groups and ensure reaction selectivity. tandfonline.comnih.gov this compound and its derivatives have been instrumental in the development of novel acid-labile ether protecting groups, which are crucial for controlling reaction outcomes in carbohydrate chemistry.

Researchers have developed the 1-methyl 1'-cyclopropylmethyl (MCPM) group, derived from R,S-1-methyl 1′-cyclopropylmethanol, as a mild, acid-cleavable protecting group for hydroxyl functions. researchgate.net This ether-based group is considered "activating" and is orthogonal to many other common protecting groups used in oligosaccharide synthesis. researchgate.net Its utility has been demonstrated in polymer-supported synthesis, where it can be selectively removed under gentle acidic conditions. researchgate.net

The MCPM ether is formed through a Lewis acid-catalyzed etherification using a trichloroacetimidate (B1259523) derivative of the corresponding alcohol. researchgate.netresearchgate.net Its subsequent cleavage is a critical step, allowing for further glycosylation at the newly deprotected site. researchgate.net

Table 1: Research Findings on the MCPM Protecting Group

| Feature | Description | Source |

| Protecting Group | 1-methyl 1'-cyclopropylmethyl (MCPM) | researchgate.net |

| Precursor Alcohol | R,S-1-Methyl 1′-cyclopropylmethanol | researchgate.netresearchgate.net |

| Key Application | Polymer-supported oligosaccharide synthesis | researchgate.net |

| Cleavage Condition | 10% trifluoroacetic acid in CH₂Cl₂ | researchgate.net |

| Demonstrated Use | Protection of the reducing end sugar during oligosaccharide synthesis, enabling the preparation of a disaccharide. | researchgate.net |

The 1-cyclopropylethyl (CPE) ether has been established as an effective acid-labile protecting group for hydroxyls, particularly in carbohydrate chemistry. researcher.lifeingentaconnect.com This group is synthesized via the regioselective reductive opening of a 4,6-O-cyclopropylmethylidene (CPMD) acetal (B89532) on a methyl α-glucoside derivative using trimethylaluminum. tandfonline.com This reaction yields a 1-CPE ether at the C4 position and a free hydroxyl group at the C6 position. tandfonline.com

A key advantage of the CPE ether is its increased acid lability compared to the related cyclopropylmethyl (CPM) ether, which is attributed to the greater stability of the secondary 1-cyclopropylethyl carbocation formed during cleavage. tandfonline.com This allows for its removal under milder acidic conditions, enhancing its utility in the synthesis of complex carbohydrates. tandfonline.comtandfonline.com

Table 2: Research Findings on the 1-Cyclopropylethyl (CPE) Ether Protecting Group

| Feature | Description | Source |

| Protecting Group | 1-cyclopropylethyl (CPE) ether | researcher.lifetandfonline.com |

| Synthetic Route | Regioselective opening of a 4,6-O-cyclopropylmethylidene (CPMD) moiety with trimethylaluminum. | tandfonline.comtandfonline.com |

| Lability | Acid-labile; more labile than the corresponding CPM ether. | tandfonline.com |

| Cleavage Condition | 10% trifluoroacetic acid in dichloromethane (B109758) at room temperature. | ingentaconnect.comtandfonline.com |

| Demonstrated Use | Successfully applied in the efficient synthesis of a trisaccharide. | tandfonline.comtandfonline.com |

Application of 1-Methyl 1'-Cyclopropylmethyl (MCPM) Ether in Oligosaccharide Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of this compound has also been harnessed for the construction of important heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

A modern synthetic protocol utilizes this compound for the anti-Markovnikov hydration of styrene (B11656) derivatives. scispace.com This base-catalyzed addition, followed by an acidic workup, provides access to β-aryl alcohols. researcher.life This method is particularly valuable as it serves as the first part of a two-step hydration/cyclization process to prepare 2,3-dihydrobenzofuran (B1216630) derivatives from ortho-halogenated styrenes. scispace.comresearchgate.net This approach complements traditional methods and expands the toolkit for accessing this important heterocyclic class. scispace.com

Table 3: Cyclization Conditions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Substrate (from ortho-halogenated styrene) | Cyclization Conditions | Source |

| ortho-chlorophenylethanol derivative | CuI (10 mol%), 8-quinolinol (15 mol%), Cs₂CO₃ (1.5 equiv.), Toluene, 110 °C, 16 h | researchgate.net |

| ortho-bromophenylethanol derivative | NaH (1.5 equiv.), THF, 70 °C, 16 h | researchgate.net |

| Another ortho-bromophenylethanol derivative | Pd(OAc)₂ (3 mol%), JohnPhos (4 mol%), Cs₂CO₃ (1.5 equiv.), Toluene, 80 °C, 22 h | researchgate.net |

Strategic Integration into Total Synthesis of Natural Products

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring-expansion reaction that has been extensively used in the total synthesis of complex natural products. wikipedia.org This pericyclic reaction, along with its heteroatomic variants, allows for the construction of five-membered rings, which are ubiquitous in natural product structures. This compound and its derivatives serve as important precursors for the vinylcyclopropane (B126155) systems required for these key transformations. The work of Overberger and Borchert on the reactions of this compound and vinylcyclopropane underscores the fundamental importance of this structural motif in synthesis. acs.org

The strategic application of the vinylcyclopropane rearrangement is evident in several notable total syntheses. For example, Trost's synthesis of aphidicolin, a tetracyclic diterpenoid, utilized a siloxyvinylcyclopropane rearrangement as a key step to construct the fused cyclopentene (B43876) ring. wikipedia.org Similarly, Piers' synthesis of the terpene zizaene also featured this rearrangement. wikipedia.org

Furthermore, the cyclopropylimine-pyrroline rearrangement, a nitrogen-based analogue, has been instrumental in the synthesis of various alkaloids. rsc.org This reaction has been a key step in the total synthesis of natural products such as:

Mesembrine

Aspidospermine

Isoretronecanol rsc.org

In these syntheses, the cyclopropane (B1198618) ring acts as a latent five-membered ring, which can be unmasked under specific reaction conditions to construct the core skeleton of the natural product. The ability to generate complex polycyclic systems from relatively simple, strained-ring precursors demonstrates the strategic advantage of incorporating cyclopropane-containing building blocks derived from molecules like this compound.

Table 3: Natural Products Synthesized via Cyclopropane Rearrangements

| Natural Product | Key Rearrangement | Precursor Type | Ref. |

| Aphidicolin | Vinylcyclopropane-Cyclopentene | Siloxyvinylcyclopropane | wikipedia.org |

| Zizaene | Vinylcyclopropane-Cyclopentene | Vinylcyclopropane | wikipedia.org |

| Isoretronecanol | Cyclopropylimine-Pyrroline | Cyclopropylimine | rsc.org |

| Aspidospermine | Cyclopropylimine-Pyrroline | Cyclopropylimine | rsc.org |

| Mesembrine | Cyclopropylimine-Pyrroline | Cyclopropylimine | rsc.org |

Biological Activities and Mechanistic Investigations of 1 Cyclopropylethanol

Modulation of Enzyme-Catalyzed Reactions

The unique structural characteristics of 1-cyclopropylethanol, particularly the strained three-membered cyclopropyl (B3062369) ring adjacent to a chiral alcohol center, have prompted investigations into its role as both a substrate and a modulator of enzyme activity. The inherent reactivity of the cyclopropane (B1198618) ring, which possesses properties akin to alkenes, makes it a candidate for interacting with the active sites of various enzymes.

This compound has been identified as a substrate for alcohol dehydrogenases (ADHs), a broad group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org The efficiency of this conversion is highly dependent on the specific ADH isoenzyme and its source organism.

Research on horse liver alcohol dehydrogenase (HLADH) has shown that it can accommodate this compound as a substrate. The small size of the cyclopropyl group allows it to fit within the enzyme's active site without causing significant steric hindrance that would prevent binding. In contrast, yeast alcohol dehydrogenase (YADH) displays a narrower substrate specificity and is generally less efficient at oxidizing secondary alcohols and branched-chain primary alcohols compared to simple primary alcohols like ethanol (B145695). ethz.ch

Studies on thermostable ADH from the bacterium Bacillus stearothermophilus have revealed a broad substrate specificity with high activity towards secondary alcohols. jmb.or.kr Specifically, the enzyme is most active when one of the substituent groups on the alcohol-bearing carbon is a methyl group, a structural feature present in this compound. jmb.or.kr This suggests that ADHs from certain microorganisms may efficiently catalyze the oxidation of this compound.

The enzymatic reaction catalyzed by ADH follows an ordered Bi-Bi mechanism, where the cofactor NAD⁺ (or NADH in the reverse reaction) must bind to the enzyme first, inducing a conformational change that facilitates the subsequent binding of the alcohol (or aldehyde) substrate. longdom.org

Beyond serving as a substrate, this compound and related cyclopropyl-containing alcohols have been investigated as enzyme inhibitors. The strained cyclopropane ring can be activated within an enzyme's catalytic cycle, leading to the formation of a reactive species that can covalently modify the enzyme.

Studies have characterized cyclopropylmethanols, including this compound, as latent irreversible inhibitors of horse liver alcohol dehydrogenase. The inhibition process is time-dependent, suggesting that it occurs during the catalytic conversion of the alcohol. It is proposed that the inhibition is most effective during the hydride transfer step, where the alcohol is oxidized to its corresponding aldehyde or ketone. This mechanism classifies it as a type of "suicide inhibitor," where the enzyme's own catalytic action on the molecule leads to its inactivation.

Derivatives of this compound have also been shown to inhibit key enzymes in metabolic pathways. For example, N-phenyl-N-(1-cyclopropylethyl) nicotinamide (B372718) was identified as an inhibitor of the reverse reaction of alcohol dehydrogenase and also of aldehyde dehydrogenase (ALDH), the enzyme responsible for oxidizing acetaldehyde (B116499). longdom.org Inhibition of ALDH can lead to the accumulation of acetaldehyde, a toxic metabolite. longdom.org

| Enzyme Target | Compound Type | Nature of Inhibition | Research Finding |

| Horse Liver Alcohol Dehydrogenase (HLADH) | This compound | Latent, Irreversible | Inhibition is time-dependent and occurs during the catalytic oxidation of the alcohol. |

| Aldehyde Dehydrogenase (ALDH) | N-phenyl-N-(1-cyclopropylethyl) nicotinamide | Reversible Inhibition | A derivative of this compound that inhibits the enzyme responsible for acetaldehyde metabolism. longdom.org |

| Lactate (B86563) Dehydrogenase (LDH) | Cyclopropyl-containing substrate analogues | Irreversible Inhibition | Substrate analogues containing a cyclopropane ring were shown to inhibit LDH, similar to the action on HLADH. |

Substrate Specificity for Enzymes such as Alcohol Dehydrogenase

Interactions with Biological Receptors

The structural motif of this compound is found in various molecules designed to interact with specific biological receptors. While the parent compound's receptor binding profile is not extensively detailed, its derivatives have been synthesized to target receptors involved in a range of physiological processes.

Structurally analogous compounds have been developed with activity at β3-adrenergic receptors, which are targets for conditions like obesity and diabetes. vulcanchem.com In these more complex molecules, the cyclopropane ring helps to enforce a rigid conformation, which can improve binding selectivity at the receptor site. vulcanchem.com Similarly, derivatives have been investigated as antagonists for the Bradykinin B1 receptor, which is implicated in inflammation and pain. googleapis.com

In studies on cell adhesion, this compound was found to be inactive in antagonizing the effects of ethanol, unlike more flexible alcohols. pnas.org This suggests that the rigid structure conferred by the cyclopropyl group can be a critical determinant for interaction at certain receptor or protein binding sites, with restricted rotation sometimes preventing optimal engagement. pnas.org

Influence on Cellular Signal Transduction and Metabolic Pathways

The this compound scaffold has been incorporated into molecules designed to modulate cellular signaling pathways, particularly those involving protein kinases. Kinases are critical regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of diseases like cancer.

Derivatives of this compound have been used as precursors for the synthesis of inhibitors targeting cyclin-dependent kinase 9 (CDK9) and σ₁ receptors. vulcanchem.com Furthermore, related structures are found in patented inhibitors of Cdk2, another key regulator of the cell cycle. google.com The planarity and rigidity of the cyclopropyl group can contribute to how these inhibitor molecules fit into the ATP-binding pocket of kinases. nih.gov

Some benzyloxy derivatives of this compound have been shown to modulate signaling pathways associated with inflammation and apoptosis (programmed cell death) and to affect the expression of genes involved in cellular stress responses. The antimicrobial activity of certain derivatives against Mycobacterium tuberculosis is attributed to the disruption of the bacterial electron transport chain through the inhibition of the type II NADH dehydrogenase (Ndh-2), a crucial enzyme for cellular respiration and energy production in the pathogen. vulcanchem.com

Antimicrobial Efficacy Studies

The cyclopropyl moiety is a feature in several classes of antimicrobial agents. Its inclusion in a molecular structure can enhance metabolic stability and potency.

Significant research has focused on the activity of this compound derivatives against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.gov The mycobacterial cell wall is a complex structure rich in mycolic acids, which are essential for the bacterium's survival and virulence. nih.gov

A derivative, 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol, demonstrated potent in vitro activity against Mtb, with a minimum inhibitory concentration (MIC₉₀) of 0.25 μM. vulcanchem.com This activity is linked to the inhibition of the type II NADH dehydrogenase (Ndh-2), disrupting the electron transport chain. vulcanchem.com

Furthermore, a class of compounds known as tricyclic spiro-lactams, which are synthesized using (2S)-2-amino-2-cyclopropyl-ethanol as a starting material, exhibit powerful and specific bactericidal activity against Mtb. nih.govacs.org Medicinal chemistry efforts to optimize these compounds have shown that modifications to the structure can significantly improve potency. For instance, the introduction of a chlorine atom to a phenyl ring in the spiro-lactam structure led to a more than 10-fold improvement in anti-TB potency. acs.org These compounds were found to be highly specific to mycobacteria, with no activity against other Gram-positive or Gram-negative bacteria and no cytotoxicity to mammalian cells at high concentrations. nih.govacs.org

| Pathogen | Compound Class | MIC | Mechanism of Action |

| Mycobacterium tuberculosis | 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol | 0.25 μM (MIC₉₀) | Inhibition of Type II NADH Dehydrogenase (Ndh-2). vulcanchem.com |